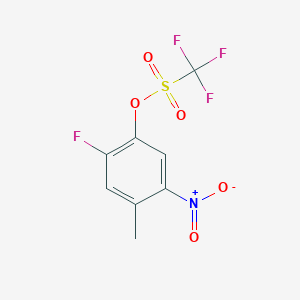

2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Radiosynthesis in Imaging

2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate is utilized in the radiosynthesis of tracers for Positron Emission Tomography (PET) imaging. For instance, it's used in the creation of O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl)methylphosphonate, a tracer surrogate of the chemical warfare agent sarin. This facilitates the assessment of organophosphate acetylcholinesterase inhibitors in vivo (Hayes et al., 2018).

2. Nucleophilicity Research

The compound has been studied for its nucleophilic characteristics, particularly in the context of sulphenate anions. This research aids in understanding the chemical behavior of similar compounds under different conditions, such as their reactions with various methylating agents (Hogg & Robertson, 1979).

3. AMPA Receptor Ligands Synthesis

It is involved in the synthesis of arylpropylsulphonamides, which are researched as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands. This has implications for the development of cerebral imaging techniques and the study of brain functions (Kronenberg et al., 2007).

4. Synthesis of Antioxidant Agents

It's used in the synthesis of novel fluorine substituted α-amino phosphonic acids, which have been evaluated as antioxidants. This research contributes to the development of new compounds with potential health benefits (Makki et al., 2018).

5. Synthesis of Fluorine Substituted Compounds

The compound plays a role in the synthesis of various fluorine-substituted chemicals, such as 2-Fluoro-5-nitrobenzonitrile. This contributes to the broader field of fluorochemistry, which is significant in various industrial applications (Wilshire, 1967).

将来の方向性

The future research directions could involve further exploration of the synthesis, molecular structure, chemical reactions, and mechanism of action of 2-Fluoro-4-methyl-5-nitrophenyl trifluoromethanesulphonate. Additionally, its physical and chemical properties, as well as safety and hazards, need to be studied in detail. This compound could potentially have applications in pharmaceutical testing , but more research is needed to confirm this.

特性

IUPAC Name |

(2-fluoro-4-methyl-5-nitrophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO5S/c1-4-2-5(9)7(3-6(4)13(14)15)18-19(16,17)8(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQGIOUVLGMFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2467300.png)

![1-[3-(2-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2467302.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2467303.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2467306.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide](/img/structure/B2467308.png)

![N-[3-(4,4-Difluoro-3-methylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2467309.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2467312.png)

![2-((3-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2467313.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-chloroquinoline-4-carboxylate](/img/structure/B2467323.png)